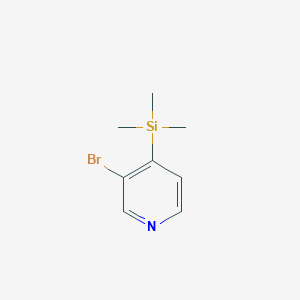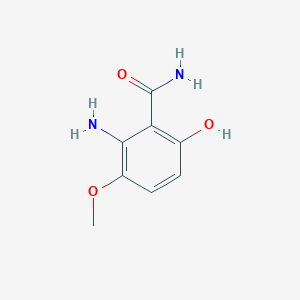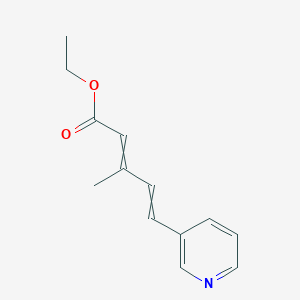
3-Bromo-4-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(trimethylsilyl)pyridine is an organic compound with the molecular formula C8H12BrNSi It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted with a bromine atom and a trimethylsilyl group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-(trimethylsilyl)pyridine typically involves the bromination of 4-(trimethylsilyl)pyridine. One common method includes the use of bromine in the presence of a catalyst to achieve selective bromination at the 3-position . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to optimize yield and minimize by-products. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-(trimethylsilyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Other Reagents: Common reagents include organolithium and organomagnesium compounds, which facilitate various transformations of the pyridine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(trimethylsilyl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and trimethylsilyl groups. This activation facilitates nucleophilic substitution and other transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
3-Bromopyridine: Similar in structure but lacks the trimethylsilyl group, making it less bulky and less reactive in certain reactions.
4-(Trimethylsilyl)pyridine: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: 3-Bromo-4-(trimethylsilyl)pyridine is unique due to the presence of both the bromine atom and the trimethylsilyl group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The trimethylsilyl group also provides steric protection, which can be advantageous in selective reactions .
Eigenschaften
CAS-Nummer |
134391-67-6 |
|---|---|
Molekularformel |
C8H12BrNSi |
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
(3-bromopyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-4-5-10-6-7(8)9/h4-6H,1-3H3 |
InChI-Schlüssel |
RBFICLWADGZTSH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)







silane](/img/structure/B14271067.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
